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Abstract

Aspulvinone O is a fungal metabolite primarily isolated from Aspergillus terreus. This
document provides a comprehensive technical overview of its characterization, including its
potent biological activities, detailed spectroscopic data, and relevant experimental
methodologies. Aspulvinone O has emerged as a significant natural product due to its
selective inhibition of glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in the
metabolism of pancreatic ductal adenocarcinoma (PDAC) cells.[1][2] Furthermore, it has
demonstrated notable antiviral activity against SARS-CoV-2 proteases. This guide consolidates
available data to serve as a valuable resource for researchers in natural product chemistry,
oncology, and virology.

Physicochemical Properties and Spectroscopic
Data

Aspulvinone O, with the chemical name 3-[2,4-Dihydroxy-5-(3-methyl-2-buten-1-yl) phenyl]-4-
hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl) phenyl] methylene]-2(5H)-furanone, is a
member of the aspulvinone class of compounds characterized by a tetronic acid core.[1]

Spectroscopic Data
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The structural elucidation of Aspulvinone O was achieved through extensive spectroscopic
analysis.

Table 1: Spectroscopic Data for Aspulvinone O

Spectroscopy Type Data Highlights

The *H NMR spectrum of Aspulvinone O is
1H NMR available in the supplementary materials of Sun
etal., 2019.[3]

The 13C NMR spectrum of Aspulvinone O is
13C NMR available in the supplementary materials of Sun
etal., 2019.[3]

High-resolution mass spectrometry is utilized to
Mass Spectrometry determine the elemental composition and exact

mass.

Biological Activity

Aspulvinone O exhibits significant biological activities, most notably as an inhibitor of GOT1
and viral proteases.

Anticancer Activity: GOT1 Inhibition

Aspulvinone O has been identified as a novel and potent inhibitor of glutamic-oxaloacetic
transaminase 1 (GOT1).[1][2] This inhibition disrupts the glutamine metabolism pathway that
pancreatic ductal adenocarcinoma (PDAC) cells rely on to support NADPH production and
manage oxidative stress.[1][4]

Mechanism of Action: Virtual docking analysis indicates that Aspulvinone O competitively
binds to the active site of GOTL1. This binding is stabilized by hydrophobic interactions with
Trp141 and the formation of hydrogen bonds with Thr110 and Ser256.[1][3] By inhibiting GOT1,
Aspulvinone O sensitizes PDAC cells to oxidative stress, suppresses their proliferation, and
induces apoptosis.[1]

Antiviral Activity: SARS-CoV-2 Protease Inhibition
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Aspulvinone O has demonstrated dual-inhibitory activity against two key proteases of the
SARS-CoV-2 virus, the main protease (Mpro) and the papain-like protease (PLpro).[5]

Table 2: In Vitro Inhibitory Activity of Aspulvinone O

Target ICso0 (UM)
Potent inhibitor (specific ICso not provided in the
GOT1
search results)[1][2]
SARS-CoV-2 Mpro 12.41 + 2.40[5]
SARS-CoV-2 PLpro 21.34 £ 0.94[5]

Experimental Protocols
Isolation and Purification of Aspulvinone O

Aspulvinone O can be isolated from the rice culture of the fungus Aspergillus terreus.[5] A

general workflow for its isolation is as follows:

Fermentation and Extraction Chromatographic Purification

Rice Culture ( ) eg., Ethyl Acetate
Fungal Culture »| Extraction 8 Y ‘GvudeEancl H—3| Silica Gel Chromatography Fractions Preparative HPLC Pure o H—»

Click to download full resolution via product page
Caption: General workflow for the isolation and purification of Aspulvinone O.
Methodology:
o Fermentation:Aspergillus terreus is cultured on a solid rice medium.

o Extraction: The fermented rice culture is extracted with an organic solvent such as ethyl

acetate to yield a crude extract.
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o Chromatography: The crude extract is subjected to column chromatography on silica gel,
followed by preparative high-performance liquid chromatography (HPLC) to isolate pure
Aspulvinone O.

GOT1 Inhibitory Activity Assay

The inhibitory effect of Aspulvinone O on GOT1 can be determined using a purified human
recombinant enzyme.

Methodology:

o Areaction mixture is prepared containing purified human recombinant GOT1, aspartate, a-
ketoglutarate, malate dehydrogenase, and NADH in a 96-well plate.[4]

o Various concentrations of Aspulvinone O are added to the wells.

e The absorbance at 340 nm is measured over time to monitor the oxidation of NADH, which is
coupled to the GOT1 reaction. The change in absorbance is a measure of enzyme activity.

e The ICso value is calculated by plotting the enzyme activity against the concentration of
Aspulvinone O.

Signaling Pathway

The following diagram illustrates the mechanism of action of Aspulvinone O in pancreatic
ductal adenocarcinoma cells.
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Glutamine Metabolism in PDAC Inhibition by Aspulvinone O
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Caption: Aspulvinone O inhibits GOT1, disrupting glutamine metabolism and promoting
apoptosis in PDAC cells.

Conclusion

Aspulvinone O is a fungal metabolite with significant therapeutic potential, particularly in the
context of pancreatic cancer. Its well-characterized structure and defined mechanism of action
as a GOT1 inhibitor make it a compelling lead compound for further drug development. The
additional discovery of its anti-SARS-CoV-2 activity broadens its potential applications. This
technical guide provides a foundational resource for researchers aiming to explore the full
therapeutic utility of Aspulvinone O.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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